molecular formula C11H14O3 B040562 2-Methoxy-3,4-dimethylphenyl acetate CAS No. 118538-98-0

2-Methoxy-3,4-dimethylphenyl acetate

Cat. No.: B040562
CAS No.: 118538-98-0
M. Wt: 194.23 g/mol
InChI Key: JFXJTOZVQPAZBY-UHFFFAOYSA-N
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Description

2-Methoxy-3,4-dimethylphenyl acetate is an organic compound with the molecular formula C11H14O3. It is a derivative of phenyl acetate, where the phenyl ring is substituted with methoxy and dimethyl groups. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,4-dimethylphenyl acetate typically involves the esterification of 2-Methoxy-3,4-dimethylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,4-dimethylphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 2-Methoxy-3,4-dimethylbenzoic acid.

    Reduction: 2-Methoxy-3,4-dimethylphenyl alcohol.

    Substitution: 2-Methoxy-3,4-dimethyl-5-nitrophenyl acetate (nitration product).

Scientific Research Applications

2-Methoxy-3,4-dimethylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its aromatic properties.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4-dimethylphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active phenol, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl acetate: Lacks the dimethyl groups, resulting in different chemical properties.

    3,4-Dimethylphenyl acetate: Lacks the methoxy group, affecting its reactivity and applications.

    2-Methoxy-4-methylphenyl acetate: Has only one methyl group, leading to variations in its chemical behavior.

Uniqueness

2-Methoxy-3,4-dimethylphenyl acetate is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-methoxy-3,4-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-6-10(14-9(3)12)11(13-4)8(7)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXJTOZVQPAZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438527
Record name 2-Methoxy-3,4-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118538-98-0
Record name 2-Methoxy-3,4-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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